Pethoxamid

Description

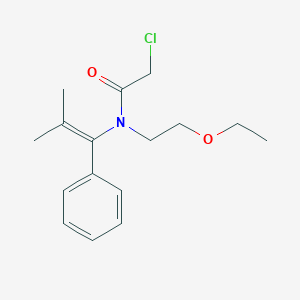

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N-(2-ethoxyethyl)-N-(2-methyl-1-phenylprop-1-enyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22ClNO2/c1-4-20-11-10-18(15(19)12-17)16(13(2)3)14-8-6-5-7-9-14/h5-9H,4,10-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSWIKHNSBZVWNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCN(C(=O)CCl)C(=C(C)C)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4057928 | |

| Record name | Pethoxamid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4057928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106700-29-2 | |

| Record name | Pethoxamid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106700-29-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pethoxamid [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106700292 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pethoxamid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4057928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acetamide, 2-chloro-N-(2-ethoxyethyl)-N-(2-methyl-1-phenyl-1-propen-1-yl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.359 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PETHOXAMID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/352ZYP854D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Pethoxamid: A Technical Guide to its Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pethoxamid is a selective, pre-emergent herbicide belonging to the chloroacetamide chemical class.[1] It is utilized for the control of annual grasses and certain broadleaf weeds in a variety of crops, including corn, soybeans, and sunflowers.[1] Its primary mode of action is the inhibition of very-long-chain fatty acid (VLCFA) synthesis, which disrupts cell division and growth in germinating weeds.[1] This document provides a comprehensive overview of the chemical structure, physicochemical properties, herbicidal activity, toxicological profile, and analytical methodologies related to this compound.

Chemical Identity and Structure

The fundamental chemical identifiers and structural details of this compound are summarized below.

| Identifier | Value |

| IUPAC Name | 2-chloro-N-(2-ethoxyethyl)-N-(2-methyl-1-phenylprop-1-en-1-yl)acetamide |

| CAS Number | 106700-29-2 |

| Molecular Formula | C₁₆H₂₂ClNO₂ |

| Molecular Weight | 295.81 g/mol |

| Chemical Structure |

|

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the following table. This data is crucial for understanding its environmental fate and behavior, as well as for formulation development.

| Property | Value | Reference(s) |

| Physical State | Off-white crystalline solid | [2] |

| Melting Point | 37.5 °C | [3] |

| Boiling Point | 141 °C | |

| Water Solubility | 400 mg/L (at 20 °C) | |

| Vapor Pressure | 2.8 x 10⁻³ Pa (at 25 °C) | |

| Octanol-Water Partition Coefficient (log Kow) | 2.96 | |

| Solubility in Organic Solvents (at 20 °C) | >250 g/kg in acetone, 1,2-dichloroethane, ethyl acetate, methanol, n-hexane, and xylene; >117 g/kg in n-heptane |

Herbicidal Properties and Mode of Action

This compound is classified as a Group 15 herbicide by the Weed Science Society of America, indicating its mode of action as an inhibitor of very-long-chain fatty acid (VLCFA) synthesis. This inhibition disrupts cell division and elongation in the shoots of emerging seedlings, preventing their growth and establishment. This compound is primarily absorbed through the roots and coleoptiles of germinating weeds and is most effective when applied pre-emergence or in early post-emergence.

It provides control against a range of annual grasses and small-seeded broadleaf weeds. The typical application rates for this compound range up to a maximum of 1.5 lbs of active ingredient per acre per application, with a maximum of two applications per year for crops like corn and soybean.

Signaling Pathway

Caption: this compound's mode of action involves the inhibition of VLCFA elongases.

Toxicological Profile

The toxicological properties of this compound have been evaluated to determine its potential risks to non-target organisms.

| Toxicity Parameter | Value | Species | Reference(s) |

| Acute Oral LD₅₀ | 983 mg/kg | Rat | |

| Acute Dermal LD₅₀ | >2000 mg/kg | Rat | |

| Acute Inhalation LC₅₀ | >4.16 mg/L | Rat | |

| Eye Irritation | Slightly irritating (Category III) | ||

| Skin Irritation | Slightly irritating (Category IV) | ||

| Dermal Sensitization | Sensitizer | ||

| Toxicity to Birds (Acute Oral) | Slightly toxic | ||

| Toxicity to Freshwater Fish (Acute) | Moderately toxic | ||

| Toxicity to Aquatic Invertebrates (Acute) | Slightly toxic | ||

| Toxicity to Honeybees (Acute Contact) | Practically non-toxic |

The primary target organs identified in rat studies are the liver and thyroid.

Synthesis and Manufacturing

This compound is synthesized through a multi-step chemical process. The core reaction involves the combination of key intermediates, including 2-chloroacetamide derivatives. A generalized synthesis workflow is outlined below.

Synthesis Workflow

References

An In-Depth Technical Guide to the Synthesis of Pethoxamid and Its Chemical Intermediates

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the synthesis pathway for Pethoxamid, a selective chloroacetamide herbicide. The synthesis involves the preparation of two key chemical intermediates: 2-chloro-N-(2-ethoxyethyl)acetamide and N-(2-methyl-1-phenylprop-1-en-1-yl)amine. This document outlines the multi-step synthetic routes for these intermediates and their final condensation to form this compound. Detailed experimental protocols, where available, and quantitative data are presented to assist researchers in the replication and optimization of these processes. Visual diagrams generated using the DOT language are included to clearly illustrate the chemical transformations and logical relationships within the synthesis.

Introduction

This compound, with the IUPAC name 2-chloro-N-(2-ethoxyethyl)-N-(2-methyl-1-phenylprop-1-enyl)acetamide, is a herbicide belonging to the chloroacetamide chemical class.[1] It is effective for the pre-emergence and early post-emergence control of various annual grasses and broadleaf weeds in crops such as corn and soybeans.[1] The mode of action of this compound involves the inhibition of very-long-chain fatty acid synthesis, which is crucial for cell division in susceptible plants.[1]

The manufacturing process of this compound is a multi-step chemical synthesis that relies on the preparation and reaction of key intermediates. Understanding the synthesis pathway is critical for process optimization, impurity profiling, and the development of new synthetic methodologies. This guide details the core synthetic route to this compound, focusing on the formation of its essential building blocks.

This compound Synthesis Pathway Overview

The synthesis of this compound can be logically divided into three main stages:

-

Synthesis of Intermediate I: Preparation of 2-chloro-N-(2-ethoxyethyl)acetamide.

-

Synthesis of Intermediate II: Preparation of N-(2-methyl-1-phenylprop-1-en-1-yl)amine.

-

Final Condensation: Reaction of Intermediate I and Intermediate II to yield this compound.

A logical diagram of this overall process is presented below.

Synthesis of Chemical Intermediates

Synthesis of 2-chloro-N-(2-ethoxyethyl)acetamide (Intermediate I)

This intermediate is synthesized through the acylation of 2-ethoxyethylamine with chloroacetyl chloride. This is a standard nucleophilic acyl substitution reaction.

Experimental Protocol:

-

Reaction Setup: In a suitable reaction vessel, dissolve 2-ethoxyethylamine in an appropriate solvent such as dichloromethane or chloroform.

-

Base Addition: Add a base, such as triethylamine or an aqueous solution of sodium hydroxide, to the solution to act as a proton scavenger.[3]

-

Acylation: Cool the mixture in an ice bath. Slowly add chloroacetyl chloride dropwise to the stirred solution, maintaining a low temperature to control the exothermic reaction.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, wash the reaction mixture with water to remove any salts. The organic layer is then separated, dried over an anhydrous drying agent (e.g., magnesium sulfate), and the solvent is removed under reduced pressure.

-

Purification: The crude product can be purified by recrystallization or column chromatography to yield pure 2-chloro-N-(2-ethoxyethyl)acetamide.

Quantitative Data:

Yields for similar chloroacetamide syntheses are reported to be in the range of 60-82%.

Synthesis of N-(2-methyl-1-phenylprop-1-en-1-yl)amine (Intermediate II)

The synthesis of this intermediate is more complex and can be achieved through a multi-step process, typically starting from isobutyrophenone. A plausible route involves the reductive amination of isobutyrophenone.

Experimental Protocol (General for Reductive Amination):

Reductive amination is a common method for synthesizing amines from ketones.

-

Imine Formation: Isobutyrophenone is reacted with ammonia or an ammonia source to form the corresponding imine intermediate. This reaction is often catalyzed by an acid.

-

Reduction: The imine intermediate is then reduced in situ to the desired amine. Common reducing agents for this step include sodium borohydride, sodium cyanoborohydride, or catalytic hydrogenation.

-

Reaction Conditions: The reaction is typically carried out in a suitable solvent, such as methanol or ethanol, at a controlled temperature.

-

Work-up and Purification: After the reaction is complete, the product is isolated by extraction and purified by distillation or chromatography.

Quantitative Data:

Specific yield data for the synthesis of N-(2-methyl-1-phenylprop-1-en-1-yl)amine via this method is not available in the reviewed literature. Yields for reductive amination reactions can vary widely depending on the substrate and reaction conditions.

Final Synthesis of this compound

The final step in the synthesis of this compound involves the N-alkylation of 2-chloro-N-(2-ethoxyethyl)acetamide (Intermediate I) with N-(2-methyl-1-phenylprop-1-en-1-yl)amine (Intermediate II).

Experimental Protocol:

The detailed experimental protocol for this final condensation is likely described in European Patent EP0206251. While the full text of this patent with a detailed experimental section was not publicly available for this review, the general procedure for such a reaction would involve:

-

Reaction Setup: Combining the two intermediates, 2-chloro-N-(2-ethoxyethyl)acetamide and N-(2-methyl-1-phenylprop-1-en-1-yl)amine, in a suitable solvent.

-

Base: Adding a base to facilitate the nucleophilic substitution by deprotonating the amine.

-

Reaction Conditions: Heating the reaction mixture for a specified period to drive the reaction to completion.

-

Work-up and Purification: After cooling, the reaction mixture would be worked up by extraction to remove salts and unreacted starting materials. The crude this compound would then be purified, likely through distillation or chromatography, to obtain the final product of high purity.

Quantitative Data Summary

The following table summarizes the available quantitative data for the synthesis of this compound and its intermediates. It is important to note that specific data for each step of the this compound synthesis is limited in the public domain, and the values for similar reactions are provided for reference.

| Reaction Step | Reactants | Product | Typical Yield (%) |

| Intermediate I Synthesis | 2-Ethoxyethylamine, Chloroacetyl Chloride | 2-chloro-N-(2-ethoxyethyl)acetamide | 60-82 (estimated) |

| Intermediate II Synthesis | Isobutyrophenone, Ammonia, Reducing Agent | N-(2-methyl-1-phenylprop-1-en-1-yl)amine | Data not available |

| Final this compound Synthesis | Intermediate I, Intermediate II | This compound | Data not available |

Conclusion

The synthesis of this compound is a well-defined process involving the preparation of two key intermediates followed by a final condensation reaction. While the general principles of these reactions are well-established in organic chemistry, the specific, optimized experimental protocols and quantitative data are often proprietary. This guide provides a comprehensive overview of the likely synthetic pathway based on available chemical literature. For researchers and professionals in drug and herbicide development, a thorough analysis of the primary patent literature, specifically European Patent EP0206251, is recommended to obtain the most detailed and accurate experimental procedures. Further research into optimizing the synthesis of the key amine intermediate could also be a valuable area of investigation.

References

The Degradation of Pethoxamid in Soil: A Technical Guide to Aerobic and Anaerobic Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pethoxamid, a chloroacetamide herbicide, is utilized for the pre-emergence and early post-emergence control of various annual grasses and broadleaf weeds. Its efficacy and environmental fate are intrinsically linked to its degradation in the soil. This technical guide provides an in-depth analysis of the aerobic and anaerobic degradation pathways of this compound, offering valuable insights for environmental risk assessment and the development of new agrochemicals. This document summarizes key quantitative data, details experimental methodologies, and provides visual representations of the degradation processes.

Aerobic Degradation Pathway

Under aerobic conditions, the primary route of this compound degradation is through microbial metabolism. The herbicide is relatively non-persistent in aerobic soils[1]. The degradation process involves several key transformation steps, leading to the formation of multiple metabolites.

The main identified metabolites in the aerobic degradation pathway include MET-6, MET-42, and MET-102[1]. Another significant metabolite identified is this compound sulfonic acid[2]. The degradation proceeds through hydroxylation, dealkylation, and conjugation, ultimately leading to mineralization to carbon dioxide and the formation of bound residues.

Anaerobic Degradation Pathway

Information on the anaerobic degradation of this compound in soil is less abundant than for aerobic conditions. However, studies conducted in anaerobic aquatic environments provide strong indications of the likely pathway. In these conditions, this compound also undergoes degradation, leading to the formation of metabolites such as MET-6[3]. The persistence of this compound is slightly higher under anaerobic conditions compared to aerobic conditions in aquatic systems, and a similar trend is expected in soil. The anaerobic pathway is crucial in saturated or flooded soil environments.

Quantitative Data Summary

The following tables summarize the quantitative data available for the degradation of this compound in soil under aerobic and anaerobic conditions.

Table 1: Degradation Half-Life (DT50) of this compound in Soil

| Condition | DT50 (days) | Temperature (°C) | Reference |

| Aerobic | 5.63 - 8.02 | 20 | [1] |

| Anaerobic (Aquatic) | 7.85 - 12.1 | 20 |

Table 2: Formation of Major Metabolites and Mineralization

| Condition | Metabolite | Maximum Formation (% of Applied) | Mineralization to CO2 (% of Applied) | Bound Residues (% of Applied) | Reference |

| Aerobic | MET-42 | 11.5 | Not Specified | 25 - 76 | |

| Anaerobic (Aquatic) | MET-6 | 15.2 | Not Specified | Not Specified |

Experimental Protocols

The following section details a generalized experimental protocol for assessing the aerobic and anaerobic degradation of this compound in soil, based on the OECD 307 guideline.

Objective

To determine the rate and pathway of this compound degradation in soil under controlled aerobic and anaerobic laboratory conditions.

Materials

-

Test Substance: Analytical grade this compound and 14C-labeled this compound.

-

Soils: A minimum of three different soil types with varying physicochemical properties (pH, organic carbon content, texture).

-

Equipment: Incubation flasks (biometers), controlled environment chambers, analytical instruments (HPLC, LC-MS/MS, GC-ECD), liquid scintillation counter.

Experimental Workflow

Procedure

-

Soil Preparation: Fresh soil samples are sieved and their moisture content adjusted to a specific level (e.g., 40-60% of maximum water holding capacity for aerobic studies).

-

Application of Test Substance: this compound (and its radiolabeled counterpart) is applied to the soil samples at a concentration relevant to its agricultural use.

-

Incubation:

-

Aerobic: Soil samples are incubated in the dark at a constant temperature (e.g., 20°C) in biometers that allow for the continuous trapping of evolved 14CO2.

-

Anaerobic: Soil samples are flooded with water, purged with an inert gas (e.g., nitrogen) to establish anaerobic conditions, and then incubated in the dark at a constant temperature.

-

-

Sampling: Duplicate samples are taken at predefined intervals over a period of up to 120 days.

-

Extraction: Soil samples are extracted with a suitable solvent mixture, such as acetone/water.

-

Analysis: The extracts are analyzed using appropriate chromatographic techniques (HPLC, LC-MS/MS) to quantify the parent this compound and its degradation products.

-

Mineralization: The amount of 14CO2 trapped is quantified by liquid scintillation counting to determine the extent of mineralization.

-

Bound Residues: After extraction, the soil is combusted to determine the amount of non-extractable (bound) 14C-residues.

Conclusion

This compound undergoes relatively rapid degradation in aerobic soil environments, primarily through microbial metabolism, leading to the formation of several key metabolites and eventual mineralization. While data on its fate in anaerobic soil is less comprehensive, it is understood to degrade, albeit at a slightly slower rate. The provided data and protocols offer a robust framework for researchers and scientists to understand and further investigate the environmental behavior of this herbicide. Further studies focusing on the detailed characterization of the anaerobic degradation pathway in soil and the factors influencing bound residue formation would be beneficial for a more complete environmental risk profile.

References

Pethoxamid: A Technical Guide to its Role as a Systemic Herbicide in Pre-Emergence Weed Control

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pethoxamid is a selective, systemic herbicide belonging to the chloroacetamide chemical family, classified as a Group 15 herbicide by the Weed Science Society of America.[1][2] It is utilized for pre-plant, pre-emergence, and early post-emergence control of a wide spectrum of annual grasses and certain broadleaf weeds in various agricultural crops, including corn and soybean, as well as in turf and ornamental settings.[1][2] this compound is absorbed by the roots and emerging shoots of susceptible plants, demonstrating systemic activity.[3] Its primary mode of action is the inhibition of very-long-chain fatty acid (VLCFA) synthesis, a critical process for cell division and growth in plants. This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, efficacy, environmental fate, and the experimental protocols used in its evaluation.

Mechanism of Action: Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Synthesis

This compound's herbicidal activity stems from its ability to disrupt the elongation of fatty acids beyond C18, a process essential for the biosynthesis of various cellular components. VLCFAs are integral to the formation of cell membranes, the cuticle, and sphingolipids. The inhibition of VLCFA synthesis leads to a cascade of events that ultimately result in the cessation of cell division and the death of the emerging seedling.

The biosynthesis of VLCFAs occurs in the endoplasmic reticulum and is catalyzed by a multi-enzyme complex known as the fatty acid elongase complex. This complex sequentially adds two-carbon units to an acyl-CoA primer. The key enzymes in this complex are:

-

β-ketoacyl-CoA synthase (KCS): Catalyzes the initial condensation reaction.

-

β-ketoacyl-CoA reductase (KCR): Reduces the β-ketoacyl-CoA intermediate.

-

β-hydroxyacyl-CoA dehydratase (HCD): Dehydrates the β-hydroxyacyl-CoA.

-

enoyl-CoA reductase (ECR): Reduces the enoyl-CoA to a saturated acyl-CoA.

Chloroacetamide herbicides, including this compound, are understood to covalently bind to the active site cysteine of the condensing enzyme, β-ketoacyl-CoA synthase (KCS), leading to its irreversible inactivation. This blockage of the VLCFA elongation pathway has profound effects on plant development, particularly during germination and early seedling growth. The disruption of VLCFA supply inhibits the formation of new cell membranes, preventing cell division and leading to the characteristic symptoms of chloroacetamide injury, such as stunted growth and failure of the seedling to emerge from the soil. Studies have also indicated that this compound can induce cytotoxic and genotoxic effects, leading to a decrease in the mitotic index and an increase in chromosomal aberrations in root tip cells of susceptible plants.

Quantitative Data on Efficacy and Environmental Fate

The efficacy of this compound is dependent on the target weed species, application rate, and environmental conditions. The following tables summarize key quantitative data related to its performance and behavior in the environment.

Table 1: Efficacy of this compound on Selected Weed Species

| Weed Species | Common Name | Application Rate (g a.i./ha) | Control (%) | Reference |

| Echinochloa crus-galli | Barnyardgrass | 420 - 560 | 92 - 96 | |

| Lamium purpureum | Red Deadnettle | 960 | Excellent | |

| Lamium amplexicaule | Henbit | 960 | Excellent | |

| Veronica persica | Bird's-eye Speedwell | 960 | Excellent | |

| Portulaca oleracea | Common Purslane | 960 | Excellent | |

| Chenopodium album | Common Lambsquarters | Higher rates | Good | |

| Chenopodium polyspermum | Many-seeded Goosefoot | Higher rates | Good |

Table 2: Soil Sorption and Degradation Parameters of this compound

| Parameter | Value | Soil Type | Reference |

| Freundlich sorption coefficient (Kf) | 1.88 - 5.61 cm3/n µg1-1/n g-1 | Haplic Chernozem, Haplic Fluvisol, Arenic Regozem | |

| Dissipation Half-Life (DT50) | 14 - 57 days | Haplic Chernozem, Haplic Fluvisol, Arenic Regozem | |

| Dissipation Half-Life (DT50) | Lower in amended soils at high application rates | Unamended and amended soils |

Experimental Protocols

Detailed experimental protocols are crucial for the accurate evaluation of herbicides. Below are representative methodologies for key studies on this compound.

Protocol 1: Field Trial for Pre-Emergence Weed Control Efficacy

This protocol outlines a typical field experiment to assess the efficacy of this compound.

1. Experimental Design:

-

Design: Randomized Complete Block Design (RCBD) with a minimum of three to four replications.

-

Plot Size: Typically 6 meters in length, with appropriate width for application equipment.

-

Treatments: Include a range of this compound application rates, a standard herbicide for comparison, and an untreated control.

-

Buffer Zones: Establish untreated buffer zones between plots to prevent spray drift.

2. Site Preparation and Herbicide Application:

-

Site Selection: Choose a field with a known history of the target weed species and uniform soil characteristics.

-

Seedbed Preparation: Prepare a firm, clod-free seedbed to ensure uniform herbicide distribution.

-

Herbicide Application:

-

Calibrate the sprayer accurately to deliver the intended volume and pressure.

-

Apply this compound uniformly to the soil surface before weed emergence.

-

Record environmental conditions (temperature, humidity, wind speed) at the time of application.

-

3. Data Collection and Analysis:

-

Weed Control Assessment:

-

Visually assess weed control at regular intervals (e.g., 2, 4, and 8 weeks after treatment) using a percentage scale (0% = no control, 100% = complete control).

-

Count weed density (number of plants per unit area) in designated quadrats within each plot.

-

Collect and measure weed biomass (dry weight) at a specified time point.

-

-

Crop Phytotoxicity: Visually assess crop injury on a scale of 0% (no injury) to 100% (crop death).

-

Statistical Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA, means separation tests) to determine significant differences between treatments.

Protocol 2: Laboratory Study of this compound Dissipation in Soil

This protocol describes a laboratory-based experiment to determine the degradation kinetics of this compound in soil.

1. Soil Collection and Preparation:

-

Collect soil from the desired location and sieve it to remove large debris.

-

Characterize the soil for properties such as pH, organic matter content, and texture.

-

Adjust the soil moisture to a specific level (e.g., 70-80% of field capacity).

2. Experimental Setup:

-

Weigh a known amount of soil into individual microcosms (e.g., glass jars).

-

Apply a known concentration of this compound to each soil sample.

-

Include control samples without this compound.

-

Incubate the microcosms in the dark at a constant temperature.

3. Sampling and Analysis:

-

At predetermined time intervals, collect triplicate soil samples.

-

Extract this compound from the soil using an appropriate solvent.

-

Analyze the concentration of this compound in the extracts using a suitable analytical method (e.g., HPLC).

4. Data Analysis:

-

Plot the concentration of this compound over time.

-

Determine the dissipation kinetics by fitting the data to a suitable model (e.g., first-order kinetics).

-

Calculate the dissipation half-life (DT50) of this compound in the soil.

Conclusion

This compound is an effective systemic herbicide for the pre-emergence control of annual grasses and certain broadleaf weeds. Its mode of action, the inhibition of very-long-chain fatty acid synthesis, provides a valuable tool for weed management, particularly in the context of herbicide resistance management. Understanding the technical details of its efficacy, environmental fate, and the experimental methodologies for its evaluation is critical for its responsible and effective use in agricultural and non-crop settings. This guide provides a foundational understanding for researchers and professionals involved in the study and development of herbicidal technologies.

References

An In-depth Technical Guide to the Major and Minor Degradation Products of Pethoxamid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degradation of the herbicide pethoxamid, detailing its major and minor breakdown products identified in various environmental and biological systems. This document summarizes key quantitative data, outlines experimental methodologies for detection and analysis, and presents visual representations of the degradation pathways.

Introduction to this compound and its Environmental Fate

This compound is a selective, systemic chloroacetamide herbicide used for the pre-emergence or early post-emergence control of annual grasses and some broadleaf weeds in crops such as corn and soybeans.[1] Its mode of action involves the inhibition of very-long-chain fatty acid synthesis, which is crucial for cell division in susceptible plants.[1] Understanding the environmental fate of this compound is critical for assessing its potential ecological impact. The primary route of its degradation in the environment is through aerobic metabolism in soil and water.[1][2] this compound is characterized by its relatively low persistence in soil, with aerobic half-lives reported to be in the range of 5 to 13 days.[1]

Major Degradation Products of this compound

Studies have consistently identified three major degradation products of this compound in environmental matrices: MET-6, MET-42, and MET-102.

-

MET-6: Identified as a thioether compound.

-

MET-42: A sulfonic acid derivative, which has been observed to be more mobile and persistent than the parent this compound in some soil types. Its chemical name is N-(2-ethoxyethyl)-N-(2-methyl-1-phenyl-propenyl)-2-sulfoacetamide.

-

MET-102: A lactic acid derivative.

While the parent compound is the primary residue of concern for dietary risk assessments, understanding the formation and behavior of these major metabolites is crucial for a complete environmental risk profile.

Minor Degradation Products

In addition to the major metabolites, several minor degradation products of this compound have been identified, particularly in plant metabolism studies. The primary pathway for this compound metabolism in plants is initiated by conjugation with glutathione, a key detoxification process. This initial conjugate is then further metabolized, leading to a variety of minor products, including:

-

Cysteine conjugates

-

Sulfoxides

-

Sulfones

These minor metabolites are generally considered to be less toxic than the parent compound and are part of the plant's natural detoxification and excretion processes.

Quantitative Data on this compound Degradation

The dissipation of this compound in the environment is influenced by factors such as soil type, organic matter content, moisture, and temperature. The following tables summarize the available quantitative data on the degradation of this compound.

Table 1: Aerobic Soil Metabolism Half-Life of this compound

| Soil Type | Temperature (°C) | Half-Life (days) | Reference |

| Various | 20 | 5.63 - 8.02 | |

| Various | 20 | 6.96 - 13.0 |

Table 2: Other Environmental Fate Parameters for this compound

| Parameter | Value | Conditions | Reference |

| Photolysis Half-Life in Water | 13.9 days | 25°C | |

| Hydrolysis | Stable | pH 5, 7, 9 (50°C) | |

| Soil Organic Carbon-Water Partitioning Coefficient (Koc) | 171 - 228 L/kg | - |

Data on the percentage of formation of individual major and minor degradation products under varying environmental conditions are limited in the reviewed literature.

Degradation Pathways of this compound

The degradation of this compound proceeds through distinct pathways in different systems. Aerobic soil metabolism is the dominant process in the environment, while glutathione conjugation is the key pathway in plants.

Aerobic Soil Metabolism

The aerobic breakdown of this compound in soil leads to the formation of its three major metabolites: MET-6, MET-42, and MET-102. The exact sequence and intermediates of this pathway require further elucidation.

Caption: Aerobic soil metabolism of this compound.

Plant Metabolism via Glutathione Conjugation

In plants, this compound undergoes a detoxification process initiated by conjugation with glutathione (GSH), catalyzed by glutathione S-transferases (GSTs). This initial conjugate is then further metabolized to various minor products.

Caption: Plant metabolism of this compound.

Experimental Protocols for Analysis

The identification and quantification of this compound and its degradation products are typically performed using chromatographic techniques coupled with mass spectrometry.

Sample Preparation and Extraction from Soil

A common method for extracting this compound and its metabolites from soil involves the following steps:

-

Extraction: Soil samples are extracted with a mixture of acetone and water (e.g., 3:1 v/v) by shaking.

-

Centrifugation: The mixture is centrifuged to separate the solid and liquid phases.

-

Supernatant Collection: The supernatant containing the analytes is collected.

-

Solvent Exchange: For some analyses, the solvent is evaporated and the residue is reconstituted in a solution suitable for chromatographic analysis (e.g., acetonitrile/water).

Sample Preparation and Extraction from Water

For water samples, a solid-phase extraction (SPE) method is often employed:

-

SPE Cartridge Conditioning: A C18 SPE cartridge is conditioned with methanol followed by water.

-

Sample Loading: The water sample is passed through the conditioned cartridge.

-

Washing: The cartridge is washed with water to remove interfering substances.

-

Elution: this compound and its metabolites are eluted from the cartridge with an organic solvent such as acetonitrile.

-

Dilution: The eluate is diluted as necessary for analysis.

Analytical Instrumentation

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most common and sensitive technique for the analysis of this compound and its polar metabolites.

-

Chromatographic Separation: A reverse-phase C18 column is typically used for separation.

-

Ionization: Electrospray ionization (ESI) in positive or negative mode is used to ionize the analytes.

-

Detection: Multiple Reaction Monitoring (MRM) mode is employed for selective and sensitive detection and quantification.

-

The following diagram illustrates a general workflow for the analysis of this compound and its degradation products.

Caption: General analytical workflow.

Conclusion

The degradation of this compound in the environment and in biological systems is a complex process resulting in a range of transformation products. The major degradation products in soil are MET-6, MET-42, and MET-102, formed through aerobic metabolism. In plants, the primary metabolic pathway involves glutathione conjugation, leading to various minor metabolites. While analytical methods for the detection of this compound and some of its key metabolites are well-established, further research is needed to fully elucidate the chemical structures of all major and minor degradation products and to quantify their formation under diverse environmental conditions. This knowledge is essential for a comprehensive understanding of the environmental fate and potential risks associated with the use of this compound.

References

Pethoxamid: A Technical Assessment of its Bioaccumulation Potential in Aquatic Ecosystems

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Physicochemical Properties and Bioaccumulation Potential

A key indicator of a substance's potential to bioaccumulate is its octanol-water partition coefficient (Log Kow), which describes its lipophilicity. Substances with a high Log Kow tend to partition into the fatty tissues of organisms. The established Log Kow for pethoxamid is 2.96.[1] Generally, a Log Kow value greater than 3.0 triggers concern for bioaccumulation potential.[2] this compound's value falls just below this threshold, suggesting a moderate but not high potential for partitioning into lipids.

Another important factor is water solubility. This compound exhibits a high water solubility of 400 mg/L.[3] Higher water solubility is often associated with lower bioaccumulation potential as the compound is more likely to remain in the aqueous phase and be excreted by aquatic organisms.

Table 1: Physicochemical Properties of this compound Relevant to Bioaccumulation

| Property | Value | Implication for Bioaccumulation | Source |

| Log Kow | 2.96 | Low to moderate potential | [1] |

| Water Solubility | 400 mg/L | Low potential | [3] |

Experimental Data on Bioconcentration in Fish

Bioconcentration factor (BCF) is a critical metric for assessing bioaccumulation. It is the ratio of the concentration of a chemical in an organism to the concentration in the surrounding water at steady state. A key study conducted on rainbow trout (Oncorhynchus mykiss) provides definitive data on the bioconcentration of this compound.

The study, conducted following protocols similar to the OECD 305 guideline, determined the bioconcentration factor (BCF) of this compound in whole fish to be in the range of 28 to 32 L/kg. These are considered low BCF values, indicating that this compound does not significantly concentrate in fish tissues from the water.

Furthermore, the study demonstrated efficient depuration of this compound. After a 56-day period in a clean water environment following exposure, 82.1% to 91.8% of the accumulated this compound residues were eliminated from the whole fish. This rapid elimination further reduces the potential for long-term bioaccumulation and biomagnification in the food web.

Table 2: Bioconcentration and Depuration Data for this compound in Rainbow Trout (Oncorhynchus mykiss)

| Parameter | Result | Conclusion | Source |

| Bioconcentration Factor (BCF) | 28 - 32 L/kg | Low bioaccumulation potential | |

| Depuration (after 56 days) | 82.1% - 91.8% elimination | Efficient clearance from tissues |

Experimental Protocols

While the complete, detailed study report for the pivotal rainbow trout BCF study is not publicly available, this section outlines the standard methodology based on the OECD 305 guideline, which is the internationally accepted standard for such tests.

OECD 305: Bioaccumulation in Fish: Aqueous and Dietary Exposure

The OECD 305 guideline details the procedures for determining the bioconcentration and biomagnification of chemicals in fish. A typical study design involves two phases:

-

Uptake Phase: Fish are exposed to a constant, sublethal concentration of the test substance in the water for a defined period (e.g., 28 days). Water and fish tissue samples are collected at regular intervals to measure the concentration of the substance.

-

Depuration Phase: After the uptake phase, the fish are transferred to clean, untreated water for a subsequent period (e.g., up to 56 days). Sampling of fish tissue continues to determine the rate of elimination of the substance.

Analytical Methodology for this compound Residue Analysis

Accurate quantification of this compound in water and fish tissue is essential for a reliable BCF determination. The primary analytical technique for this purpose is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Water Sample Analysis:

-

Extraction: Solid Phase Extraction (SPE) is a common method for extracting and concentrating this compound from water samples.

-

Analysis: The extracted samples are then analyzed by LC-MS/MS, which provides high selectivity and sensitivity for the detection and quantification of the parent this compound molecule.

Fish Tissue Sample Analysis:

-

Extraction: A "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) extraction method is often employed for pesticide residue analysis in complex matrices like fish tissue. This involves homogenization of the tissue followed by extraction with an organic solvent and a salting-out step.

-

Clean-up: The extract undergoes a clean-up step, often using dispersive solid-phase extraction (d-SPE), to remove interfering matrix components such as lipids.

-

Analysis: The final, cleaned extract is analyzed by LC-MS/MS.

The following diagram illustrates a generalized workflow for a fish bioconcentration study.

Metabolism of this compound in Aquatic Organisms

The following diagram illustrates the relationship between this compound and its major metabolites in the environment.

References

Pethoxamid: A Toxicological Profile for Non-Target Organisms

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Pethoxamid, a chloroacetamide herbicide, is registered for the control of annual grasses and certain broadleaf weeds in various crops and non-crop areas.[1][2] Its mode of action involves the inhibition of very long-chain fatty acid synthesis, which disrupts cell division in susceptible plants.[1] As with any pesticide, understanding its toxicological profile on non-target organisms is paramount for a comprehensive environmental risk assessment. This technical guide provides a detailed overview of the known toxicological effects of this compound on a range of non-target organisms, supported by quantitative data, detailed experimental protocols, and visual representations of its mode of action and testing workflows.

Toxicological Profile Summary

This compound exhibits a varied toxicological profile depending on the organism. It is generally characterized as moderately toxic to freshwater fish and aquatic plants, and slightly toxic to aquatic invertebrates, birds, and mammals on an acute basis.[1][3] Chronic exposure concerns have been raised for adult and larval honeybees.

Data Presentation: Quantitative Ecotoxicology of this compound

The following tables summarize the key quantitative toxicity data for this compound on various non-target organisms.

Table 1: Acute and Chronic Toxicity of this compound to Aquatic Organisms

| Organism Group | Species | Endpoint | Value (µg a.i./L) | Toxicity Classification | Reference |

| Fish | Rainbow Trout (Oncorhynchus mykiss) | 96-hour LC50 | 2400 | Moderately Toxic | |

| Aquatic Invertebrates | - | - | - | Slightly Toxic | |

| Aquatic Non-Vascular Plants | Green Algae (Pseudokirchneriella subcapitata) | 96-hour IC50 (cell yield) | 1.7 | Highly Toxic | |

| Green Algae (Pseudokirchneriella subcapitata) | 96-hour NOAEC | 1.2 | - | ||

| Aquatic Vascular Plants | Duckweed (Lemna gibba) | IC50 | 3.46 | Highly Toxic | |

| Duckweed (Lemna gibba) | NOAEC | 1.53 | - | ||

| Estuarine/Marine Mollusks | - | IC50 (shell growth) | 3380 | Moderately Toxic |

Table 2: Acute and Chronic Toxicity of this compound to Terrestrial Organisms

| Organism Group | Species | Endpoint | Value | Toxicity Classification | Reference |

| Birds | - | Acute Oral | - | Slightly Toxic | |

| Passerine and Non-passerine birds | Subacute Dietary | - | Practically Non-toxic | ||

| - | Chronic (reproduction) NOAEC | 2906 mg a.i./kg diet | - | ||

| Mammals | Rat (Rattus norvegicus) | Acute Oral | - | Slightly Toxic | |

| Rat (Rattus norvegicus) | Two-generation reproduction LOAEL | 114.0/139.0 mg a.i./kg-bw/day (males/females) | - | ||

| Honeybees | (Apis mellifera) | Acute Oral | - | Practically Non-toxic | |

| (Apis mellifera) | Acute Contact | - | Practically Non-toxic | ||

| (Apis mellifera) | Adult Chronic Exposure | Level of Concern Exceeded | - | ||

| (Apis mellifera) | Larval Acute and Chronic Exposure | Level of Concern Exceeded | - |

Experimental Protocols

The toxicological data presented above are primarily derived from studies conducted following standardized international guidelines, most notably those from the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA) Office of Chemical Safety and Pollution Prevention (OCSPP). Below are detailed methodologies for key experiments cited.

Aquatic Organism Toxicity Testing

1. Fish Acute Toxicity Test (based on OECD Guideline 203 & EPA OCSPP 850.1075)

-

Test Organism: Rainbow trout (Oncorhynchus mykiss) is a commonly used cold-water species, while Bluegill sunfish (Lepomis macrochirus) is a typical warm-water representative.

-

Methodology: Fish are exposed to a range of concentrations of this compound in a static-renewal or flow-through system for 96 hours.

-

Test Conditions:

-

Temperature, pH, and dissolved oxygen levels are maintained within a narrow, species-appropriate range.

-

A minimum of five test concentrations and a control group are used.

-

-

Endpoints: Mortality is the primary endpoint, observed at 24, 48, 72, and 96 hours. Sublethal effects such as erratic swimming, lethargy, and loss of equilibrium are also recorded.

-

Data Analysis: The 96-hour LC50 (the concentration lethal to 50% of the test organisms) is calculated using statistical methods like probit analysis.

2. Algal Growth Inhibition Test (based on OECD Guideline 201 & EPA OCSPP 850.5400)

-

Test Organism: The freshwater green alga Pseudokirchneriella subcapitata is a standard test species.

-

Methodology: Exponentially growing algal cultures are exposed to various concentrations of this compound for 72 to 96 hours under constant light and temperature.

-

Test Conditions:

-

Algal cultures are maintained in a nutrient-rich medium.

-

At least five concentrations of the test substance are tested in triplicate.

-

-

Endpoints: The primary endpoints are the inhibition of growth rate and yield (biomass). This is determined by measuring cell density over time.

-

Data Analysis: The EC50 (the concentration causing a 50% reduction in growth or yield) and the No Observed Effect Concentration (NOEC) are determined.

Terrestrial Organism Toxicity Testing

1. Avian Acute Oral Toxicity Test (based on OECD Guideline 223 & EPA OCSPP 850.3020)

-

Test Organism: Species such as the Northern bobwhite (Colinus virginianus) or Mallard duck (Anas platyrhynchos) are commonly used.

-

Methodology: A single oral dose of this compound is administered to the birds, which are then observed for a period of at least 14 days.

-

Test Conditions:

-

Birds are fasted before dosing.

-

A range of dose levels is used to determine the dose-response relationship.

-

-

Endpoints: The primary endpoint is mortality. Clinical signs of toxicity, body weight changes, and gross pathological changes at necropsy are also recorded.

-

Data Analysis: The LD50 (the dose lethal to 50% of the test birds) is calculated.

2. Honeybee Acute Toxicity Tests (Oral and Contact) (based on OECD Guidelines 213 & 214)

-

Test Organism: Adult worker honeybees (Apis mellifera).

-

Methodology:

-

Oral: Bees are fed a sucrose solution containing a range of concentrations of this compound.

-

Contact: A precise volume of this compound solution is topically applied to the dorsal thorax of the bees.

-

-

Test Conditions:

-

Tests are conducted in cages under controlled temperature and humidity.

-

Mortality and any behavioral abnormalities are observed for at least 48 hours, and can be extended to 96 hours.

-

-

Endpoints: The primary endpoint is mortality.

-

Data Analysis: The LD50 (the dose lethal to 50% of the bees) is determined for both oral and contact exposure routes.

Visualizations: Signaling Pathways and Experimental Workflows

Mode of Action

This compound's herbicidal activity stems from its inhibition of the synthesis of very long-chain fatty acids (VLCFAs) in plants. VLCFAs are essential components of cell membranes and are crucial for cell division and growth. By blocking their synthesis, this compound disrupts these fundamental processes, leading to the death of the weed.

References

Pethoxamid's Genotoxic and Cytotoxic Impact on Plant Cells: A Technical Guide

This technical guide provides an in-depth analysis of the genotoxic and cytotoxic effects of the herbicide pethoxamid on plant cells. This compound, a member of the chloroacetamide chemical family, is classified as a Group 15 herbicide and functions by inhibiting the synthesis of very-long-chain fatty acids (VLCFAs), which is crucial for cell division.[1][2] This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of current research findings, detailed experimental protocols, and a summary of quantitative data.

Executive Summary

This compound is a systemic herbicide utilized for pre-plant, pre-emergence, and early post-emergence weed control in crops such as corn and soybean.[1] Its primary mode of action is the disruption of cell division in emerging seedlings by inhibiting VLCFA synthesis.[1][2] Research has demonstrated that this compound exhibits both cytotoxic and genotoxic effects on plant cells in a manner that is dependent on both concentration and exposure time.

Cytotoxicity is primarily evidenced by a significant reduction in the mitotic index (MI) in plant root tip cells. Genotoxicity is characterized by the induction of various chromosomal aberrations (CAs) and direct DNA damage, as revealed by the alkaline comet assay. Molecular docking studies suggest a multifaceted mechanism of action, implicating not only the inhibition of VLCFA synthases but also direct binding of this compound to the minor groove of DNA, particularly at GC-rich sequences.

Mechanism of Action and Cellular Effects

This compound's herbicidal activity stems from its ability to block the elongation of fatty acid chains, a process essential for the formation of cellular membranes and other critical components. This inhibition of VLCFA biosynthesis directly impedes cell division and, consequently, the growth of seedling shoots and roots.

Cytotoxic Effects

The cytotoxicity of this compound has been quantified through the analysis of the mitotic index in the meristematic cells of Allium cepa (onion) roots. A statistically significant, dose-dependent decrease in the MI was observed upon exposure to this compound, indicating a disruption of the cell cycle.

Genotoxic Effects

The genotoxic potential of this compound has been confirmed through the observation of chromosomal aberrations and the quantification of DNA damage.

-

Chromosomal Aberrations: Exposure to this compound leads to a significant increase in the frequency of CAs. Commonly observed abnormalities in A. cepa ana-telophase cells include disturbed ana-telophases, chromosome laggards, chromosomal stickiness, and anaphase bridges.

-

DNA Damage: The alkaline comet assay has revealed that this compound induces DNA damage in A. cepa root cells in a concentration-dependent fashion.

Quantitative Data Summary

The following tables summarize the quantitative data from a key study on the effects of this compound on Allium cepa root cells.

Table 1: Effect of this compound on Mitotic Index (MI) in Allium cepa Root Cells

| Treatment Group | Mitotic Index (%) | % Inhibition of MI |

| 24-hour exposure | ||

| Control (Distilled Water) | 8.54 ± 0.45 | - |

| This compound (1.25 µg/mL) | 6.32 ± 0.33 | 26.00 |

| This compound (2.5 µg/mL) | 4.87 ± 0.29 | 43.00 |

| This compound (5 µg/mL) | 3.11 ± 0.21 | 63.58 |

| 48-hour exposure | ||

| Control (Distilled Water) | 8.49 ± 0.41 | - |

| This compound (1.25 µg/mL) | 5.18 ± 0.31 | 39.00 |

| This compound (2.5 µg/mL) | 3.76 ± 0.25 | 55.71 |

| This compound (5 µg/mL) | 2.04 ± 0.18 | 75.97 |

Data are presented as mean ± standard error.

Table 2: Frequency of Chromosomal Aberrations (CAs) in Allium cepa Root Cells Induced by this compound

| Treatment Group | Total Cells Analyzed | Number of Aberrant Cells | % Aberrant Cells |

| 24-hour exposure | |||

| Control (Distilled Water) | 1500 | 12 | 0.80 |

| This compound (1.25 µg/mL) | 1500 | 45 | 3.00 |

| This compound (2.5 µg/mL) | 1500 | 81 | 5.40 |

| This compound (5 µg/mL) | 1500 | 132 | 8.80 |

| 48-hour exposure | |||

| Control (Distilled Water) | 1500 | 14 | 0.93 |

| This compound (1.25 µg/mL) | 1500 | 78 | 5.20 |

| This compound (2.5 µg/mL) | 1500 | 123 | 8.20 |

| This compound (5 µg/mL) | 1500 | 189 | 12.60 |

Table 3: DNA Damage in Allium cepa Root Cells Measured by Comet Assay after this compound Exposure

| Treatment Group | Tail DNA (%) | Tail Length (µm) | Olive Tail Moment |

| 24-hour exposure | |||

| Control (Distilled Water) | 2.15 ± 0.11 | 5.23 ± 0.27 | 1.12 ± 0.06 |

| This compound (1.25 µg/mL) | 4.89 ± 0.25 | 10.17 ± 0.51 | 3.45 ± 0.18 |

| This compound (2.5 µg/mL) | 8.23 ± 0.42 | 15.88 ± 0.80 | 6.98 ± 0.35 |

| This compound (5 µg/mL) | 13.56 ± 0.68 | 22.45 ± 1.13 | 11.23 ± 0.57 |

| 48-hour exposure | |||

| Control (Distilled Water) | 2.21 ± 0.12 | 5.31 ± 0.28 | 1.15 ± 0.07 |

| This compound (1.25 µg/mL) | 7.98 ± 0.40 | 14.76 ± 0.74 | 6.21 ± 0.32 |

| This compound (2.5 µg/mL) | 12.45 ± 0.63 | 20.91 ± 1.05 | 10.54 ± 0.53 |

| This compound (5 µg/mL) | 18.78 ± 0.94 | 28.67 ± 1.44 | 15.87 ± 0.80 |

Data are presented as mean ± standard error.

Experimental Protocols

The methodologies outlined below are based on the study of this compound's effects on Allium cepa.

Allium cepa Root Growth Inhibition and Cytotoxicity Assay

-

Bulb Preparation: Healthy Allium cepa bulbs are cleaned, and the outer scales are removed, leaving the root primordia intact.

-

Germination: Bulbs are placed in containers with distilled water for 48-72 hours to allow for root growth.

-

Treatment: Once roots reach 2-3 cm in length, they are transferred to solutions of varying this compound concentrations (e.g., 1.25, 2.5, and 5 µg/mL) and a negative control (distilled water) for specific exposure periods (e.g., 24 and 48 hours).

-

Root Measurement: Root length is measured at the beginning and end of the treatment period to assess growth inhibition.

-

Slide Preparation for Mitotic Index:

-

Root tips are excised and fixed in Carnoy's fixative (ethanol:chloroform:acetic acid, 6:3:1 v/v/v) for 24 hours.

-

Roots are then hydrolyzed in 1 N HCl at 60°C for 5-10 minutes.

-

The meristematic region of the root tip is squashed on a glass slide in a drop of 2% aceto-orcein stain.

-

-

Microscopic Analysis: Slides are observed under a light microscope. The mitotic index is calculated as the ratio of dividing cells to the total number of cells observed (at least 1000 cells per slide).

Chromosomal Aberration Analysis

-

Slide Preparation: Slides are prepared as described in step 5 of the cytotoxicity assay protocol.

-

Microscopic Analysis: At least 1500 cells per treatment group are scored for the presence of chromosomal aberrations at the anaphase and telophase stages of mitosis. The frequency of aberrant cells is then calculated.

Alkaline Comet Assay (Single Cell Gel Electrophoresis)

-

Nuclei Isolation: Root tips are minced in a chilled buffer to release the nuclei.

-

Slide Preparation:

-

A suspension of isolated nuclei is mixed with low-melting-point agarose.

-

This mixture is layered onto a pre-coated microscope slide and allowed to solidify.

-

-

Lysis: Slides are immersed in a high-salt lysis solution to remove cellular and nuclear membranes, leaving behind the nucleoids.

-

Alkaline Unwinding: Slides are placed in an electrophoresis tank filled with a high-pH alkaline buffer to unwind the DNA.

-

Electrophoresis: An electric field is applied to the slides, causing the negatively charged, fragmented DNA to migrate out of the nucleoid, forming a "comet tail."

-

Neutralization and Staining: Slides are neutralized, dehydrated, and stained with a fluorescent DNA-binding dye (e.g., ethidium bromide).

-

Scoring: Comets are visualized using a fluorescence microscope and analyzed with image analysis software to quantify DNA damage parameters such as tail DNA percentage, tail length, and Olive tail moment.

Visualizations

The following diagrams illustrate the proposed mechanism of action for this compound and a typical experimental workflow.

Caption: Proposed dual mechanism of this compound's action in plant cells.

References

Methodological & Application

Application Notes & Protocols for LC-MS/MS Analysis of Pethoxamid in Soil and Water

Introduction

Pethoxamid is a selective chloroacetamide herbicide used for pre-emergence or early post-emergence control of annual grasses and some broadleaf weeds in various crops.[1][2] Its presence and persistence in soil and water are of environmental concern, necessitating sensitive and reliable analytical methods for its detection and quantification. This document provides detailed application notes and protocols for the analysis of this compound in soil and water samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly selective and sensitive analytical technique.[3][4]

Quantitative Data Summary

The following tables summarize the key quantitative data for the LC-MS/MS analytical method for this compound in soil and water, as established in validated methods.

Table 1: Method Detection and Quantification Limits

| Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) |

| Soil | 0.002 mg/kg | 0.01 mg/kg |

| Water | 0.02 µg/L | 0.1 µg/L |

| Data sourced from EPA reports on this compound analytical methods.[3] |

Table 2: Liquid Chromatography Parameters

| Parameter | Specification |

| HPLC System | Agilent 1100 Series or equivalent |

| Column | Thermo Aquasil C18, 150 mm x 3.0 mm, 3 µm particle size |

| Pre-column | Thermo Hypersil Gold, 10 x 3 mm, 5 µm particle size |

| Column Temperature | 35 °C |

| Mobile Phase | Acetonitrile and water (proportions may vary) |

| Flow Rate | Typically 0.2 - 0.5 mL/min |

| Instrument parameters may be optimized for specific laboratory conditions. |

Table 3: Mass Spectrometry Parameters

| Parameter | Specification |

| Mass Spectrometer | Applied Biosystems MDS Sciex API 3000 or equivalent |

| Ion Source | TurboIonspray Electrospray Ionization (ESI) |

| Polarity | Positive Ion Mode |

| Monitored Transitions | Two parent-daughter ion MRMs for quantification and confirmation |

| Specific mass transitions for this compound should be optimized based on the instrument used. |

Experimental Protocols

Water Sample Preparation and Extraction

This protocol describes the extraction of this compound from water samples using Solid Phase Extraction (SPE).

Materials:

-

Water sample (100 mL)

-

Solid Phase Extraction (SPE) cartridges (C18)

-

Acetonitrile (HPLC grade)

-

De-ionized water

-

SPE manifold

-

Centrifuge tubes

Protocol:

-

Cartridge Conditioning: Pre-condition the C18 SPE cartridge by passing 3 mL of acetonitrile followed by 3 mL of de-ionized water.

-

Sample Loading: Load 100 mL of the water sample onto the conditioned SPE cartridge.

-

Cartridge Washing: Wash the cartridge with 20 mL of de-ionized water, followed by 3 mL of an acetonitrile/water mixture (1/1, v/v).

-

Elution: Elute the this compound from the cartridge with 2.5 mL of acetonitrile.

-

Final Preparation: Dilute an aliquot of the eluate with an acetonitrile/water mixture (1/1, v/v) to a final volume suitable for LC-MS/MS analysis.

References

Protocol for Evaluating Pethoxamid Efficacy on Annual Grasses and Broadleaf Weeds

Introduction

Pethoxamid is a systemic herbicide belonging to the chloroacetamide chemical family, classified as a Group 15 herbicide by the Weed Science Society of America.[1] It functions as a seedling shoot growth inhibitor by disrupting very long-chain fatty acid synthesis, which in turn inhibits cell division.[1] This pre-emergent and early post-emergent herbicide is effective against a variety of annual grasses and certain broadleaf weeds in crops such as corn, soybeans, and cotton, as well as in turf and ornamental settings.[1][2] Given its mechanism of action, this compound does not control already emerged weeds.[1]

These application notes provide a comprehensive protocol for researchers, scientists, and professionals in drug and herbicide development to effectively test the efficacy of this compound. The following sections detail the experimental protocol, data presentation in tabular format, and visual diagrams of the workflow and this compound's mode of action.

Data Presentation

The efficacy of this compound can vary based on application rate, soil type, and environmental conditions. The following tables summarize reported efficacy data for this compound on various annual grasses and broadleaf weeds.

Table 1: this compound Efficacy on Annual Grasses

| Weed Species | Common Name | Application Rate (lbs a.i./acre) | % Control | Notes |

| Echinochloa crus-galli | Barnyardgrass | 0.37 - 0.50 | 93-95% | In a program with clomazone PRE followed by this compound plus quinclorac or imazethapyr. |

| Echinochloa crus-galli | Barnyardgrass | Not Specified | Excellent | General rating. |

| Setaria spp. | Foxtail | Not Specified | Good to Excellent | General rating. |

| Digitaria spp. | Crabgrass | Not Specified | Good to Excellent | General rating. |

Table 2: this compound Efficacy on Broadleaf Weeds

| Weed Species | Common Name | Application Rate (lbs a.i./acre) | % Control | Notes |

| Amaranthus spp. | Pigweed | Not Specified | >80% | On an irrigated site. Control dropped to 35% on a non-irrigated site with high organic matter. |

| Lamium purpureum | Red Deadnettle | Not Specified | Excellent | Total weed density reduction of 86.0-93.3% observed in a study with a mix of these weeds. |

| Lamium amplexicaule | Henbit | Not Specified | Excellent | Total weed density reduction of 86.0-93.3% observed in a study with a mix of these weeds. |

| Veronica persica | Bird's-eye Speedwell | Not Specified | Excellent | Total weed density reduction of 86.0-93.3% observed in a study with a mix of these weeds. |

| Portulaca oleracea | Common Purslane | Not Specified | Excellent | Total weed density reduction of 86.0-93.3% observed in a study with a mix of these weeds. |

| Chenopodium polyspermum | Many-seeded Goosefoot | Higher Rates | Good | Efficacy noted at higher application rates. |

| Chenopodium album | Common Lambsquarters | Higher Rates | Good | Efficacy noted at higher application rates. |

Experimental Protocols

This section outlines a detailed methodology for conducting field trials to evaluate the efficacy of this compound.

Experimental Design

-

Trial Design: Employ a randomized complete block design (RCBD) to minimize the effects of field variability.

-

Replicates: A minimum of four replicates is recommended to ensure statistical validity.

-

Plot Size: Individual plots should be large enough to minimize edge effects and allow for representative sampling. A common plot size is 2 x 10 meters or 2 x 15 meters.

-

Treatments:

-

Untreated Control: To serve as a baseline for weed growth.

-

This compound at the proposed label rate.

-

This compound at half the proposed label rate (0.5x).

-

This compound at double the proposed label rate (2x) to assess for potential phytotoxicity.

-

Standard commercial herbicide for comparison.

-

Site Selection and Preparation

-

Select a site with a known and uniform infestation of the target annual grass and broadleaf weed species.

-

Ensure the soil type is representative of the intended use areas for this compound. Note that this compound efficacy can be influenced by soil moisture and organic matter content.

-

Prepare the seedbed according to standard agricultural practices for the intended crop (if applicable) or as a weed-only trial. The seedbed should be fine and firm to ensure good contact between the soil and the herbicide.

Herbicide Application

-

Timing: Apply this compound as a pre-emergent treatment, either before or immediately after seeding the crop (if any) and before weed emergence.

-

Equipment: Use a calibrated research plot sprayer with a boom. Flat-fan nozzles are commonly used for broadcast applications. Use high flow rate nozzles that produce medium droplets to apply a practical spray volume.

-

Spray Volume: Apply in a spray volume of 10 to 40 gallons per acre to ensure uniform coverage.

-

Application Conditions:

-

Apply to a moist soil surface.

-

Avoid application when wind speed is below 2 mph or exceeds 15 mph to minimize drift.

-

Record environmental conditions (temperature, humidity, wind speed, and direction) at the time of application.

-

-

Tank Mixing and Adjuvants:

-

If tank-mixing this compound with other herbicides, conduct a jar test to ensure physical compatibility.

-

Follow the proper mixing order: fill the tank with half the required water, add a compatibility agent if needed, then add wettable powders, flowables, emulsifiable concentrates (like this compound), and finally any adjuvants.

-

Consult the this compound label for any specific adjuvant recommendations or restrictions.

-

Data Collection and Assessment

-

Visual Efficacy Ratings:

-

Conduct visual assessments of weed control at regular intervals, such as 7, 14, 28, and 56 days after treatment (DAT).

-

Use a 0 to 100% scale, where 0% represents no weed control (same as the untreated check) and 100% represents complete weed death.

-

Assess each weed species present in the plot separately.

-

-

Weed Density and Biomass:

-

At a specified time point (e.g., 56 DAT), measure weed density by counting the number of individual plants of each species within a randomly placed quadrat (e.g., 0.25 m² or 1 m²) in each plot.

-

For biomass assessment, harvest all the above-ground weed material within the quadrat for each species.

-

Dry the harvested plant material in an oven at a constant temperature (e.g., 70°C) until a constant weight is achieved.

-

Record the dry weight for each species.

-

Data Analysis

-

Analyze the collected data using appropriate statistical methods, such as Analysis of Variance (ANOVA), to determine significant differences between treatments.

-

If the ANOVA shows significant differences, use a mean separation test (e.g., Tukey's HSD) to compare individual treatment means.

Mandatory Visualizations

Caption: this compound's mechanism of action from application to weed control.

Caption: Workflow for conducting a this compound efficacy field trial.

References

Determining Pethoxamid Residues in Crop Samples: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the quantitative determination of pethoxamid residues in various crop samples. The methodologies outlined are based on established analytical techniques, primarily utilizing the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method followed by analysis with liquid chromatography-tandem mass spectrometry (LC-MS/MS). These procedures are designed to ensure high sensitivity, accuracy, and reproducibility for regulatory compliance and food safety assessments.

Introduction

This compound is a selective chloroacetamide herbicide used for the pre-emergence or early post-emergence control of annual grasses and some broadleaf weeds in crops such as maize and soybeans.[1] Its widespread use necessitates reliable and validated analytical methods to monitor its residues in agricultural commodities to ensure they do not exceed maximum residue limits (MRLs). The residue of concern in plant commodities for both tolerance enforcement and risk assessment is the parent this compound compound.[2]

The methods detailed below are applicable to a range of crop matrices. The primary approach involves sample homogenization, extraction with an organic solvent, and a cleanup step to remove interfering matrix components, followed by instrumental analysis.

Analytical Methodologies

The most prevalent and effective method for the determination of this compound residues in crop samples is the QuEChERS methodology coupled with Ultra Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3][4][5] This combination offers excellent sensitivity, selectivity, and efficiency for analyzing pesticide residues in complex food matrices.

QuEChERS Sample Preparation

The QuEChERS method involves two main steps: extraction and partitioning with an organic solvent and salts, followed by a dispersive solid-phase extraction (dSPE) cleanup.

Experimental Workflow for this compound Residue Analysis

Caption: Workflow for this compound residue analysis using the QuEChERS method.

Instrumental Analysis

Following sample preparation, the extracts are analyzed by LC-MS/MS or UPLC-MS/MS. This technique provides high selectivity by monitoring specific precursor-to-product ion transitions for this compound, allowing for accurate quantification even in complex matrices.

Logical Relationship for LC-MS/MS Detection

Caption: Principle of this compound detection by tandem mass spectrometry.

Experimental Protocols

Reagents and Materials

-

This compound analytical standard (≥98% purity)

-

Acetonitrile (ACN), HPLC or LC-MS grade

-

Formic acid and acetic acid, analytical grade

-

Anhydrous magnesium sulfate (MgSO₄)

-

Sodium chloride (NaCl)

-

Trisodium citrate dihydrate

-

Disodium hydrogen citrate sesquihydrate

-

Primary secondary amine (PSA) sorbent

-

C18 sorbent

-

Graphitized carbon black (GCB) for highly pigmented samples

-

Deionized water

-

50 mL and 15 mL polypropylene centrifuge tubes

-

Syringe filters (0.22 µm)

Protocol for Low-Fat Crop Matrices (e.g., Grains, Fruits, Vegetables)

This protocol is adapted from the validated QuEChERS method for grains.

-

Sample Homogenization: Homogenize a representative portion of the crop sample to a uniform consistency.

-

Extraction:

-

Weigh 10 g (± 0.1 g) of the homogenized sample into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile containing 1% acetic acid.

-

Add the QuEChERS extraction salt packet containing 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate.

-

Immediately cap and shake the tube vigorously for 1 minute.

-

Centrifuge at ≥4000 rpm for 5 minutes.

-

-

Dispersive SPE Cleanup:

-

Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL dSPE cleanup tube containing 150 mg MgSO₄ and 50 mg PSA. For samples with high pigment content, a dSPE tube containing GCB may be necessary.

-

Vortex for 30 seconds.

-

Centrifuge at ≥10,000 rpm for 2 minutes.

-

-

Final Extract Preparation:

-

Take an aliquot of the cleaned supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial.

-

The sample is now ready for LC-MS/MS analysis.

-

UPLC-MS/MS Analysis

-

Chromatographic Column: A C18 column (e.g., Waters ACQUITY UPLC HSS T3, 2.1 mm × 100 mm, 1.8 µm) is suitable.

-

Mobile Phase: A gradient elution using acetonitrile and water with 0.1% formic acid is commonly employed.

-

Ionization Mode: Electrospray ionization in positive mode (ESI+).

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification and confirmation. Two precursor-product ion transitions should be monitored for this compound.

Data Presentation

Quantitative data from method validation studies are summarized below for easy comparison.

Table 1: Method Performance for this compound in Grains

| Parameter | Value |

| Linearity Range | 0.5 - 100 ng/mL |

| Correlation Coefficient (r²) | > 0.996 |

| Limit of Detection (LOD) | 0.005 mg/kg |

| Limit of Quantification (LOQ) | 0.01 mg/kg |

| Average Recovery | 81.3% - 107% |

| Relative Standard Deviation (RSD) | 0.64% - 6.0% |

Table 2: Method Performance for this compound in Soil and Water

| Matrix | Parameter | Value |

| Soil | Limit of Detection (LOD) | 0.002 mg/kg |

| Limit of Quantification (LOQ) | 0.01 mg/kg | |

| Water | Limit of Detection (LOD) | 0.02 µg/L |

| Limit of Quantification (LOQ) | 0.1 µg/L |

Conclusion